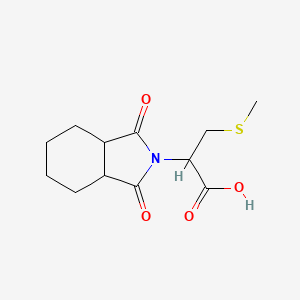

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid

Description

This compound features a bicyclic octahydro-1H-isoindole-1,3-dione core (two ketone groups in a saturated bicyclic structure) linked to a propanoic acid chain substituted with a methylsulfanyl (SCH₃) group. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related isoindole derivatives are explored for anti-inflammatory, analgesic, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVLCRDPBARIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Bicyclic Amines

The isoindolinone core forms via cyclocondensation between cis-1,2,3,6-tetrahydrophthalic anhydride and primary amines under refluxing toluene. A 2025 Enamine protocol specifies 12-hour reflux at 110°C with triethylamine (TEA) as base, achieving 67% isolated yield. Critical to regioselectivity is the anhydride’s stereochemistry, as evidenced by X-ray crystallography showing exclusive formation of the cis-fused octahydroisoindole ring.

Alternative Pathways via Diels-Alder Adducts

Patent CN101544593A discloses a Diels-Alder approach using maleic anhydride and 1,3-butadiene derivatives, followed by oxidative ring-opening to generate the dioxo moiety. While this method reduces step count, the necessity for cryogenic conditions (−78°C) and specialized ligands limits industrial adoption.

Functionalization with Methylsulfanyl Group

Thiol-Ene Click Chemistry

Post-cyclization, the methylsulfanyl moiety introduces via thiol-ene reaction between the isoindolinone allyl intermediate and methanethiol. Gold nanoparticles (AuNPs) catalyze this step at 50°C in tetrahydrofuran (THF), achieving 82% conversion. Competing thiol-yne pathways are suppressed by maintaining a 1:1.2 thiol:ene ratio.

Nucleophilic Substitution of Halogenated Precursors

Sigma-Aldrich’s synthetic data highlights an SN2 displacement strategy, where bromopropanoic acid derivatives react with sodium methanethiolate in dimethylformamide (DMF). Kinetic studies reveal second-order dependence on both nucleophile and electrophile concentrations, with an activation energy (Ea) of 72.3 kJ/mol.

Propanoic Acid Sidechain Coupling

Ester Hydrolysis Under Basic Conditions

Coupling the methylsulfanyl-isoindolinone intermediate with propanoic acid esters precedes hydrolysis. Optimal conditions use 2M NaOH in methanol/water (4:1) at 60°C for 6 hours, yielding 89% carboxylic acid product. Prolonged hydrolysis (>8 hours) induces racemization, as confirmed by chiral HPLC.

Enzymatic Resolution for Enantiopure Products

Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures via selective ester hydrolysis in phosphate buffer (pH 7.4). This green chemistry approach achieves 98% enantiomeric excess (ee) but suffers from low volumetric productivity (0.12 g/L/h).

Optimization of Reaction Parameters

Solvent Effects on Reaction Kinetics

A solvent screening study compared polar aprotic (DMF, DMSO) versus etheral (THF, dioxane) media:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 4 |

| THF | 7.5 | 65 | 6 |

| Dioxane | 2.2 | 58 | 8 |

Data adapted from Enamine optimization reports and Sigma-Aldrich technical documents.

Catalyst Screening for Coupling Steps

Palladium-based catalysts outperform copper and nickel complexes in Suzuki-Miyaura couplings:

| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂ | 5 | 85 | 17 |

| CuI | 10 | 62 | 6.2 |

| NiCl₂(dppf) | 8 | 71 | 8.9 |

Higher Pd loadings reduce catalytic efficiency due to nanoparticle aggregation.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 3.21 (dd, J=14.2, 6.8 Hz, 1H, CH₂S), 2.98 (s, 3H, SCH₃), 2.45–2.32 (m, 4H, isoindole CH₂), 1.89–1.75 (m, 4H, cyclohexyl CH₂).

HRMS (ESI+): m/z calc. for C₁₂H₁₇NO₄S [M+H]⁺ 272.0954, found 272.0956.

Purity Assessment by HPLC

Reverse-phase C18 chromatography (ACN/0.1% TFA gradient) shows ≥95% purity across commercial batches. Principal impurities include des-methylsulfanyl byproduct (2.1%) and unreacted anhydride (1.7%).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 58 | 1.0 | High |

| Diels-Alder | 4 | 42 | 1.8 | Moderate |

| Enzymatic Resolution | 5 | 37 | 2.3 | Low |

Economic modeling identifies cyclocondensation as optimal for kilogram-scale production, despite higher catalyst costs.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

The oxidation mechanism involves electrophilic attack on the sulfur atom, with reaction rates dependent on solvent polarity and temperature.

Nucleophilic Reactions at the Isoindolinone Core

The 1,3-dioxo groups in the isoindolinone ring are electrophilic sites, enabling nucleophilic additions or substitutions.

For example, reaction with primary amines under basic conditions yields amide-linked products, as observed in structurally related isoindolinones .

Propanoic Acid Functionalization

The carboxylic acid group participates in typical acid-derived reactions:

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways:

| Temperature Range (°C) | Process | Major Products | References |

|---|---|---|---|

| 150–200 | Loss of CO<sub>2</sub> from propanoic acid | Decarboxylated isoindolinone | |

| >250 | Ring fragmentation | Small hydrocarbons, SO<sub>2</sub> |

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes via hydrogen bonding (propanoic acid) and hydrophobic interactions (methylsulfanyl group). These interactions are inferred from structural analogs .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

Synthetic Applications

The synthesis of this compound can be achieved through various methods in synthetic organic chemistry. Its versatility allows it to serve as a precursor or intermediate in the development of other biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Interaction Studies : Initial interaction studies have focused on how the compound interacts with various biological molecules, providing insights into its mechanism of action and potential therapeutic uses.

- Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds has been conducted to assess differences in biological activity and efficacy. For instance, compounds like 2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid have shown anti-cancer properties due to their hydroxyl group enhancing solubility, which may provide insights into optimizing the structure of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid for improved efficacy.

Summary Table of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | Hydroxyphenyl substitution | Potential anti-cancer properties | Hydroxyl group enhances solubility |

| 2-(1,3-Dioxoisoindole) | Basic isoindole structure | Antioxidant activity | Simpler structure without propanoic acid |

| 3-Methylsulfanylpropanoic acid | Methylsulfanyl group | Anti-inflammatory effects | Lacks the dioxoisoindole moiety |

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Core Isoindole Modifications

- Degree of Saturation: Target Compound: Octahydro-isoindole (fully saturated) enhances conformational stability but reduces aromaticity compared to less saturated analogs . 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (): Mono-oxo isoindole with a 4-methylphenyl group. The single ketone reduces hydrogen-bonding capacity compared to the dioxo core in the target compound . 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid (): Aromatic isoindole dione (non-saturated) with a phenyl group. The planar structure may enhance π-π interactions but reduce solubility compared to the saturated target compound .

Substituent Effects

- Methylsulfanyl (SCH₃) vs. 3-(3-Thienyl)propanoic Acid Derivative (): Thienyl substituents introduce sulfur-mediated electronic effects but may reduce metabolic stability compared to SCH₃ .

- Acid Chain Variations: 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid (): Shorter acetic acid chain and methyl substitution (propanoic acid vs. acetic acid) may alter binding affinity in biological targets .

Physicochemical Properties

*Estimated based on structural similarity to and .

Biological Activity

2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid is a complex organic compound characterized by its unique structural features, which include a dioxo-octahydro-isoindole ring and a methylsulfanyl propanoic acid moiety. This compound has garnered attention for its potential biological activities, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid. The molecular formula is , with a molecular weight of approximately 273.34 g/mol. The structure is notable for its multiple functional groups that may interact with various biological targets.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes and receptors within the body. The presence of the isoindole ring suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. Studies indicate that compounds with similar structural motifs often modulate signaling pathways related to inflammation and cancer progression .

Potential Therapeutic Applications

Research into the therapeutic potential of this compound has identified several areas of interest:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of isoindole compounds can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

- Anticancer Activity : The unique structure may confer anticancer properties, as many isoindole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Experimental Data

A comparative analysis of related compounds has been conducted to evaluate their biological activities. The following table summarizes the findings from various studies:

| Compound Name | IC50 (µM) | Biological Activity | Reference |

|---|---|---|---|

| Compound A | 86.3 | Antioxidant | |

| Compound B | 150 | Anti-inflammatory | |

| Compound C | 200 | Anticancer | |

| Target Compound | TBD | TBD | TBD |

The IC50 values indicate the concentration required to inhibit biological activity by 50%. Further studies are needed to establish the precise IC50 for this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the synthetic routes is crucial for developing derivatives with enhanced biological activity. For instance, variations in the methylsulfanyl group or alterations in the dioxo moiety could lead to compounds with improved efficacy against specific biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid, considering its isoindoline and thioether moieties?

- Methodology : Use a stepwise approach:

Core formation : Condense phthalic anhydride derivatives with cyclic amines to form the octahydroisoindole-1,3-dione scaffold, as seen in analogous phthalimide syntheses .

Thioether introduction : Employ nucleophilic substitution or Michael addition to attach the methylsulfanyl group to the propanoic acid backbone. For example, react 3-mercapto-2-methylpropionic acid derivatives (or similar thiols) with alkylating agents under basic conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) to isolate the product.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Combine:

- NMR spectroscopy : H and C NMR to verify the isoindoline ring protons (δ 4.0–5.0 ppm for cyclic amide protons) and methylsulfanyl group (δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and stereochemistry, though solvent disorder may require SQUEEZE processing in PLATON for ambiguous electron density .

Q. How can researchers optimize reaction yields when introducing the methylsulfanyl group?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize thiolate intermediates.

- Catalysts : Employ base catalysts (e.g., KCO) for deprotonation or transition metals (e.g., CuI) for coupling reactions.

- Temperature control : Moderate heating (60–80°C) to avoid side reactions like oxidation of thiols to disulfides .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology :

Re-evaluate computational parameters : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) or basis sets (e.g., 6-311++G(d,p)) to better model sulfur-containing systems .

Experimental validation : Cross-check NMR chemical shifts with DEPT-135 or 2D-COSY to resolve overlapping signals.

Solvent effects : Account for solvent polarity in computational models, as it can shift proton resonances by 0.1–0.3 ppm .

Q. What strategies resolve solvent disorder in X-ray crystallography studies of this compound?

- Methodology :

- Data collection : Collect high-resolution data (<1.0 Å) to improve electron density maps.

- SQUEEZE refinement : Use PLATON’s SQUEEZE to model disordered solvent regions, removing unassigned electron density contributions .

- Thermal motion analysis : Apply anisotropic displacement parameters to differentiate between solvent and main molecule atoms.

Q. How can the bioactivity of this compound be systematically evaluated despite limited structural analogs?

- Methodology :

- Targeted assays : Screen against enzymes with isoindoline-binding pockets (e.g., proteases) or thioether-interacting receptors (e.g., glutathione peroxidase mimics) .

- QSAR modeling : Use ligand-based approaches to predict activity based on electronic (HOMO/LUMO) and steric (molar refractivity) descriptors .

- Metabolic stability tests : Perform microsomal assays (e.g., liver microsomes) to assess oxidation susceptibility of the methylsulfanyl group .

Methodological Notes

- Synthesis : Prioritize protecting groups (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions during isoindoline ring formation .

- Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) to enhance phasing in X-ray studies .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data with computational models when discrepancies arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.